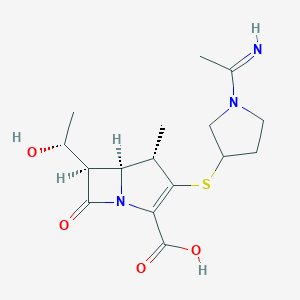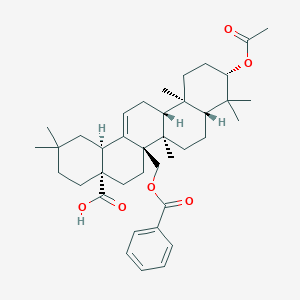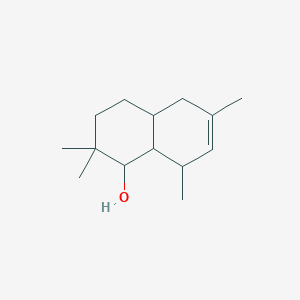
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, also known as HETAC, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. HETAC has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Mecanismo De Acción
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid inhibits bacterial cell wall synthesis by binding to and inhibiting the activity of penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the synthesis of bacterial cell walls, and their inhibition leads to the disruption of cell wall synthesis and ultimately bacterial death.
Efectos Bioquímicos Y Fisiológicos
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly absorbed and distributed in the body, and is eliminated primarily through renal excretion. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been shown to have a low potential for inducing bacterial resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is a useful tool for studying bacterial cell wall synthesis and the mechanisms of antibiotic action. Its broad spectrum of activity and low potential for inducing resistance make it a valuable asset in the development of new antibiotics. However, 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid is not suitable for use in human clinical trials due to its synthetic nature and lack of safety data.
Direcciones Futuras
Future research on 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid could focus on the development of new derivatives with improved pharmacological properties, such as increased stability and solubility. Additionally, further studies could investigate the potential use of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics. Finally, research could focus on the development of new antibiotics based on the structure and mechanism of action of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid.
Métodos De Síntesis
The synthesis of 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid involves the reaction of 1-acetimidoylpyrrolidine-3-thiol with 6-(2-bromoethyl)-2-(2-chloroacetyl)thiomethyl)penicillanic acid, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained by acidification and crystallization.
Aplicaciones Científicas De Investigación
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has been widely studied for its antibacterial activity against various bacterial strains, including multidrug-resistant strains. Its efficacy has been demonstrated in vitro and in vivo, and it has been shown to be effective against biofilms. 6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid has also been studied for its potential use in combination therapy with other antibiotics, as well as its ability to enhance the activity of certain antibiotics.
Propiedades
Número CAS |
103730-44-5 |
|---|---|
Nombre del producto |
6-(1-Hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid |
Fórmula molecular |
C16H23N3O4S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(4S,5S,6R)-3-(1-ethanimidoylpyrrolidin-3-yl)sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-10-4-5-18(6-10)9(3)17/h7-8,10-12,17,20H,4-6H2,1-3H3,(H,22,23)/t7-,8+,10?,11-,12+/m0/s1 |
Clave InChI |
NZOABRUICAKEBQ-ZXDKXGFCSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@@H](C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)[C@@H](C)O |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CCN(C3)C(=N)C)C(=O)O)C(C)O |
Sinónimos |
1-HAPTMCC 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4R-(3(S*),4alpha,5alpha,6beta(R*))-isomer 6-(1-hydroxyethyl)-2-(1-acetimidoylpyrrolidin-3-ylthio)-1-methyl-1-carbapen-2-em-3-carboxylic acid, 4S-(3(S*),4alpha,5alpha,6beta(S*))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)




![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)